molecular formula C8H4Cl2N2 B13039356 3,5-Dichloro-1,6-naphthyridine

3,5-Dichloro-1,6-naphthyridine

Cat. No.: B13039356
M. Wt: 199.03 g/mol
InChI Key: LLKSAEZFPYIDMW-UHFFFAOYSA-N
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Description

3,5-Dichloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine with malononitrile in the presence of a base, followed by cyclization to form the naphthyridine ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted naphthyridines with various functional groups.
  • Oxidized or reduced derivatives with altered electronic properties.

Scientific Research Applications

3,5-Dichloro-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways . The presence of chlorine atoms can enhance its binding affinity and selectivity towards molecular targets. Additionally, the compound may interfere with DNA or RNA synthesis, leading to its potential use as an anticancer or antiviral agent.

Comparison with Similar Compounds

    1,5-Naphthyridine: Another isomer with different substitution patterns and biological activities.

    2,7-Dichloro-1,6-naphthyridine: A similar compound with chlorine atoms at different positions, leading to distinct reactivity and applications.

    1,8-Naphthyridine: Known for its use in coordination chemistry and as a ligand in metal complexes.

Uniqueness: 3,5-Dichloro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity

Properties

IUPAC Name

3,5-dichloro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-3-6-7(12-4-5)1-2-11-8(6)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKSAEZFPYIDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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